2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Description

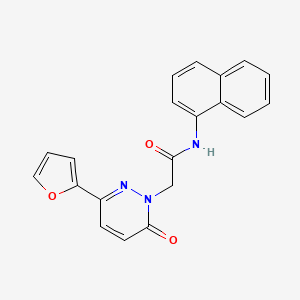

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide features a pyridazinone core substituted at position 3 with a furan-2-yl group and an acetamide linkage to a naphthalen-1-yl moiety. Pyridazinone derivatives are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

Properties

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-19(21-16-8-3-6-14-5-1-2-7-15(14)16)13-23-20(25)11-10-17(22-23)18-9-4-12-26-18/h1-12H,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOFMCINAYCNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.31 g/mol. The compound features a pyridazinone core linked to a furan ring and an acetamide moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O3 |

| Molecular Weight | 287.31 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on pyridazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics.

Anticancer Activity

A study focusing on related pyridazine compounds demonstrated promising anticancer activity in vitro. These compounds were tested against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with tumor growth.

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can inhibit specific enzymes linked to inflammatory processes and cancer progression. For example, certain pyridazine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer.

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Method : MTT assay was performed.

- Results : The compound showed a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The presence of the naphthalene moiety suggests potential interactions with adrenergic or dopaminergic receptors.

- Cell Cycle Arrest : Preliminary data suggest that the compound may induce cell cycle arrest at the G2/M phase in cancer cells.

Comparison with Similar Compounds

Comparative Analysis Table

Key Research Findings

- Electron-Donating Groups : The furan-2-yl group in the target compound may enhance binding to enzymes like MAO-B or AChE via hydrogen bonding, similar to triazole derivatives in .

- Naphthalenyl vs. Aryl Groups : Naphthalenyl’s extended π-system likely improves target affinity compared to smaller aryl groups (e.g., chlorophenyl in Compound B) but may reduce solubility .

- Synthetic Challenges : High yields (e.g., 79% in Compound A) are achievable with optimized amide coupling, whereas bulky substituents (e.g., bromophenyl in Compound D) lower efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.